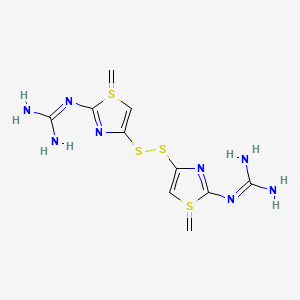
(2-(Methylamino)benzyl)triphenylphosphoniumbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Methylamino)benzyl)triphenylphosphonium bromide is a quaternary phosphonium salt that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a methylamino group attached to a benzyl moiety, which is further bonded to a triphenylphosphonium group. The bromide ion serves as the counterion to balance the charge of the phosphonium cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylamino)benzyl)triphenylphosphonium bromide typically involves the reaction of (2-(Methylamino)benzyl) bromide with triphenylphosphine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using microwave irradiation techniques. This method involves the use of microwave energy to accelerate the reaction between (2-(Methylamino)benzyl) bromide and triphenylphosphine in the presence of THF. The reaction is typically carried out at 60°C for 30 minutes, resulting in high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Methylamino)benzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(2-(Methylamino)benzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a Wittig reagent for the synthesis of alkenes from aldehydes and ketones.
Biology: The compound is used in the study of mitochondrial function due to its ability to target mitochondria.
Mecanismo De Acción
The mechanism of action of (2-(Methylamino)benzyl)triphenylphosphonium bromide involves its ability to act as a phosphonium salt. The compound can participate in Wittig reactions, where it reacts with carbonyl compounds to form alkenes. The triphenylphosphonium group stabilizes the ylide intermediate, facilitating the formation of the desired product. Additionally, the methylamino group can interact with various molecular targets, enhancing the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzyltriphenylphosphonium bromide: Similar structure but lacks the methylamino group.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of a benzyl group.
(4-Bromobutyl)triphenylphosphonium bromide: Contains a butyl group instead of a benzyl group.
Uniqueness
(2-(Methylamino)benzyl)triphenylphosphonium bromide is unique due to the presence of the methylamino group, which enhances its reactivity and allows for specific interactions with biological targets. This makes it particularly useful in applications such as drug delivery and mitochondrial studies .
Propiedades
Fórmula molecular |
C26H25BrNP |
|---|---|
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
[2-(methylamino)phenyl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H25NP.BrH/c1-27-26-20-12-11-13-22(26)21-28(23-14-5-2-6-15-23,24-16-7-3-8-17-24)25-18-9-4-10-19-25;/h2-20,27H,21H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UDYDXSUPTDTSJJ-UHFFFAOYSA-M |
SMILES canónico |
CNC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [2,3'-bipyridine]-4-carboxylate](/img/structure/B13142291.png)











